1H-pyrazolo[3,4-c]pyridin-4-amine

GSK3 kinase inhibition tautomerism ATP-binding pocket

1H-Pyrazolo[3,4-c]pyridin-4-amine (CAS 2231676-24-5) is a privileged kinase inhibitor scaffold with a [3,4-c] ring fusion geometry that positions the 4-amino group at a specific vector angle distinct from [3,4-b] or [1,5-a] isomers. The unsubstituted N1-H is essential for GSK3α/β engagement; N1-methylation abolishes potency. This parent amine enables regioselective functionalization at N1, C3, C5, and C7 for focused library synthesis. Procure the validated core for SAR campaigns targeting oncology, neurodegeneration, and parasitic diseases.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B8230147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-c]pyridin-4-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=N1)NN=C2)N
InChIInChI=1S/C6H6N4/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,7H2,(H,9,10)
InChIKeyJJSMGKGRPQGJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-c]pyridin-4-amine: Core Scaffold for Kinase-Focused Compound Procurement


1H-Pyrazolo[3,4-c]pyridin-4-amine (CAS 2231676-24-5) is a bicyclic heteroaromatic core scaffold consisting of a pyrazole ring fused to a pyridine ring at the [3,4-c] edge, bearing a primary amine at the 4-position [1]. This 4-aminopyrazolopyridine core serves as a privileged structure in medicinal chemistry, particularly as an ATP-mimetic hinge-binding motif for diverse kinase inhibitor development programs [2]. The unsubstituted parent compound provides a versatile synthetic entry point for generating focused libraries through regioselective functionalization at the N1, N2, C3, C5, and C7 positions [3]. Its compact molecular weight (134.14 g/mol) and high nitrogen density (C6H6N4) make it an attractive starting material for structure-activity relationship (SAR) campaigns targeting GSK3α/β, CLK1, DYRK1A, and other therapeutically relevant kinases [4].

1H-Pyrazolo[3,4-c]pyridin-4-amine: Why Isomeric Scaffolds Are Not Interchangeable in Kinase Inhibitor Programs


Procurement of pyrazolopyridine-based kinase inhibitor scaffolds cannot be reduced to simple heterocycle class substitution. The [3,4-c] ring fusion geometry of 1H-pyrazolo[3,4-c]pyridin-4-amine positions the 4-amino group at a specific vector angle relative to the pyrazole N1-H/N2-H tautomeric equilibrium, creating a distinct hydrogen-bonding pattern in the kinase ATP-binding pocket that differs fundamentally from the [3,4-b], [4,3-c], or [1,5-a] isomers [1]. The unsubstituted N1-H of this scaffold is essential for GSK3α/β inhibitory activity; N1-methylation or bulkier 7-substitution abolishes or substantially reduces potency, demonstrating that even minor modifications to this core dramatically alter target engagement [2]. Furthermore, the parent amine serves as a critical intermediate for divergent synthesis: 5-halo derivatives enable orthogonal elaboration along multiple growth vectors that are inaccessible from alternative isomeric starting materials [3].

1H-Pyrazolo[3,4-c]pyridin-4-amine: Quantitative Comparative Evidence for Scientific Selection


N1-H Tautomeric Preference: Functional Superiority Over N1-Substituted Analogs in GSK3 Kinase Engagement

In a series of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines evaluated for kinase inhibitory activity, the presence of the unsubstituted N1-H group (as found in the parent 1H-pyrazolo[3,4-c]pyridin-4-amine scaffold) was identified as critical for GSK3α/β inhibition [1]. N1-methylated analogs exhibited substantially reduced or absent activity against GSK3α/β relative to N1-H-containing derivatives, confirming that the tautomeric N1-H functionality is required for productive hinge-region hydrogen bonding [1]. The N1-H tautomer predominates (>90%) in DMF solution across 7-substituted derivatives, a property that distinguishes this [3,4-c] scaffold from alternative pyrazolopyridine isomers [2].

GSK3 kinase inhibition tautomerism ATP-binding pocket

7-Position Steric Tolerance: Differentiated Synthetic Utility vs. 7-Substituted Analogs

Molecular docking studies correlated with biological data revealed that the absence of a bulky substituent at the 7-position is essential for maintaining kinase inhibitory activity [1]. The unsubstituted 7-position in 1H-pyrazolo[3,4-c]pyridin-4-amine allows for unimpeded access to the kinase hinge region, whereas 7-substituted derivatives show compromised target engagement due to steric clashes [1]. This establishes the parent 7-unsubstituted scaffold as a preferred starting point for SAR exploration where subsequent functionalization can be rationally designed rather than pre-constrained by existing bulky groups.

structure-activity relationship synthetic accessibility docking

Antiproliferative Activity Threshold: Comparative Potency Gap vs. 3-Phenylpyrazolo[3,4-c]pyridine Derivatives

In a study of 31 trisubstituted pyrazolo[3,4-c]pyridine derivatives evaluated against MIA PaCa-2 (pancreatic), PC-3 (prostate), and SCOV3 (ovarian) cancer cell lines, compounds bearing the 3-phenylpyrazolo[3,4-c]pyridine scaffold demonstrated strong cytotoxic activity with IC50 values ranging from 0.87–4.3 μM [1]. The unsubstituted parent 1H-pyrazolo[3,4-c]pyridin-4-amine scaffold, lacking the 3-phenyl and other substituents required for this antiproliferative potency, serves as a synthetic precursor rather than an intrinsically active cytotoxic agent [1]. This distinction is critical for procurement decisions: the parent amine is valued as a versatile synthetic intermediate for generating potent 3-substituted derivatives, not as a standalone bioactive compound.

antiproliferative activity cancer cell lines cytotoxicity

Isomeric Scaffold Divergence: [3,4-c] vs. [3,4-b] Kinase Selectivity Profiles

The [3,4-c] ring fusion isomer exhibits a distinct kinase inhibition profile compared to the [3,4-b] isomer series. While 1H-pyrazolo[3,4-c]pyridin-4-amine derivatives demonstrate activity primarily against GSK3α/β, CLK1, and DYRK1A [1], the [3,4-b] isomer scaffold has been extensively optimized for PDE4 inhibition with compounds such as CP-220629 (PDE4 IC50 = 0.44 μM) [2] and GSK356278 (PDE4A IC50 = 2.51 nM, PDE4B IC50 = 1.58 nM, PDE4D IC50 = 2 nM) [3]. Additionally, 1H-pyrazolo[3,4-b]pyridin-4-amine derivatives have demonstrated TRKA inhibition (IC50 = 56 nM) [4]. This target selectivity divergence is governed by the distinct spatial orientation of the 4-amino group and the fused pyrazole N-atoms relative to the kinase hinge region.

kinase selectivity scaffold comparison pyrazolopyridine isomers

1H-Pyrazolo[3,4-c]pyridin-4-amine: Evidence-Based Application Scenarios for Research Procurement


GSK3α/β Inhibitor Lead Discovery: Core Scaffold for SAR Library Synthesis

For research groups pursuing glycogen synthase kinase 3 (GSK3) inhibitors for oncology, neurodegenerative disease, or parasitic disease applications, 1H-pyrazolo[3,4-c]pyridin-4-amine provides the validated core scaffold upon which potent, selective inhibitors can be built. As established in Section 3, the unsubstituted N1-H group is essential for GSK3α/β engagement [1], while the 7-unsubstituted position avoids steric clashes in the ATP-binding pocket [1]. The scaffold enables systematic SAR exploration through regioselective functionalization at C3, C5, and N1 positions, with 5-halo derivatives serving as key intermediates for vectorial elaboration [2]. This application scenario is particularly relevant for trypanosomiasis drug discovery, where T. brucei GSK3 is a genetically validated target [3].

Synthesis of Potent 3-Phenylpyrazolo[3,4-c]pyridine Antiproliferative Agents

As demonstrated in Section 3, 3-phenylpyrazolo[3,4-c]pyridine derivatives exhibit strong antiproliferative activity with IC50 values of 0.87–4.3 μM against pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) cancer cell lines [4]. 1H-Pyrazolo[3,4-c]pyridin-4-amine serves as the essential synthetic precursor for preparing these active derivatives through C3-functionalization. Procurement of the parent amine enables the construction of focused libraries of 3-aryl and 3-heteroaryl derivatives for anticancer lead optimization programs targeting solid tumor indications.

Dual CLK1/DYRK1A Inhibitor Development Platform

The pyrazolo[3,4-c]pyridin-4-amine scaffold has demonstrated interesting inhibitory activity against both CLK1 (CDC-like kinase 1) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) [1]. These kinases are implicated in Alzheimer's disease pathology (DYRK1A regulates tau phosphorylation and amyloid precursor protein processing) and alternative splicing regulation (CLK1). The scaffold's activity against this specific kinase pair distinguishes it from alternative pyrazolopyridine isomers, which target different kinase families (e.g., PDE4 for [3,4-b] isomers). Procurement of the [3,4-c] scaffold enables parallel exploration of CLK1 and DYRK1A SAR for neurodegenerative disease and oncology applications.

Purine-Mimetic Scaffold for ATP-Competitive Kinase Inhibitor Design

1H-Pyrazolo[3,4-c]pyridin-4-amine functions as a purine isostere, mimicking the adenine core of ATP while offering enhanced synthetic versatility and improved kinase selectivity potential [2]. The N1-H tautomeric equilibrium (>90% N1-H form in DMF solution [5]) provides a defined hydrogen-bonding donor pattern that engages the kinase hinge region in a manner analogous to the adenine N6 amino group. Unlike purine scaffolds, the pyrazolopyridine core allows for orthogonal functionalization at multiple positions (N1, N2, C3, C5, C7) without interfering with the essential hinge-binding pharmacophore. This scenario applies broadly to kinase inhibitor discovery programs across therapeutic areas where improved selectivity over purine-based ATP-competitive inhibitors is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrazolo[3,4-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.